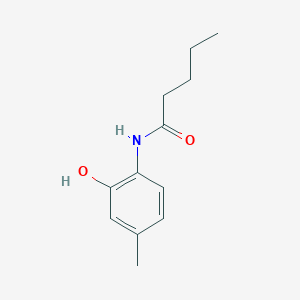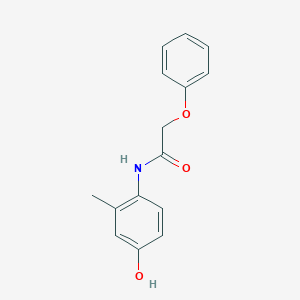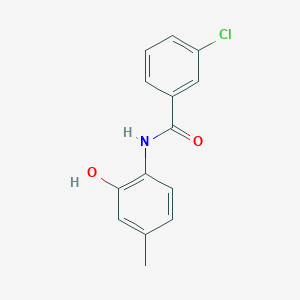
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic medication. It is one of the most commonly used over-the-counter drugs worldwide, and its efficacy and safety have been extensively studied.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide works by inhibiting the production of prostaglandins, which are chemicals that cause pain and fever. It does this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing the production of prostaglandins, N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide reduces pain and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and fever, as well as to have anti-inflammatory properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has a number of advantages for use in lab experiments. It is readily available and inexpensive, and its mechanism of action is well understood. However, it also has some limitations. It has a relatively short half-life, which may make it difficult to use in long-term experiments. It is also metabolized by the liver, which may complicate the interpretation of results in experiments involving liver function.
Direcciones Futuras
There are a number of future directions for research involving N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. One area of research is the development of new analogs with improved efficacy and safety profiles. Another area of research is the study of the effects of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide on various physiological and biochemical processes, including inflammation, oxidative stress, and liver function. Finally, there is a need for further research on the long-term effects of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, particularly in populations at risk for liver disease.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is a multi-step process that involves the reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol, which is then further reacted with methyl iodide to form N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat mild to moderate pain and fever in both adults and children. In addition to its clinical applications, N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has also been used in scientific research to study various physiological and biochemical processes.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-6-8(3)4-5-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
Clave InChI |
WPFYTIRJLCMYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
